molecular formula C14H20N2O5 B127294 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol CAS No. 112935-93-0

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol

Cat. No.: B127294
CAS No.: 112935-93-0
M. Wt: 296.32 g/mol
InChI Key: GSPOTIPIYTUHQP-UHFFFAOYSA-N
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Description

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol, also known as Bambuterol EP Impurity D , is a critical chemical reference standard in pharmaceutical research and development. Its primary application is in the qualitative and quantitative analysis of impurities and degradation products during the study and quality control of the prodrug Bambuterol . Bambuterol is a biscarbamate ester prodrug of the beta-2 adrenergic agonist terbutaline, approved for the treatment of asthma . As a prodrug, Bambuterol is designed to be metabolized to its active form, terbutaline, primarily through enzymatic hydrolysis by butyrylcholinesterase . The formation of specific impurities like this compound is studied to understand the stability and metabolic pathways of the parent drug. Research into such compounds is essential for ensuring the safety, efficacy, and quality of pharmaceutical products by helping to identify and control potential process-related impurities . This makes this compound an invaluable tool for researchers focused on analytical method development, regulatory compliance, and advanced drug manufacturing processes.

Properties

IUPAC Name

[3-(dimethylcarbamoyloxy)-5-(1-hydroxyethyl)phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-9(17)10-6-11(20-13(18)15(2)3)8-12(7-10)21-14(19)16(4)5/h6-9,17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPOTIPIYTUHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552837
Record name 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112935-93-0
Record name 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Acidic Hydrolysis of Bambuterol

This approach leverages Bambuterol as the starting material, with the tert-butylamino group removed under acidic conditions:

Steps:

  • Deprotection : Bambuterol is refluxed with concentrated hydrochloric acid (HCl) in a 1:1 mixture of dioxane and water at 80–90°C for 6–8 hours.

  • Neutralization : The mixture is cooled and neutralized with sodium bicarbonate to pH 7–8.

  • Purification : The product is isolated via recrystallization from ethanol or chromatographed using silica gel (eluent: ethyl acetate/methanol 9:1).

Key Data:

ParameterValue
Yield68–75%
Purity (HPLC)>98%
Reaction Time8 hours

This method is favored for its simplicity but requires high-purity Bambuterol as input.

Method 2: Direct Synthesis from 3,5-Dihydroxyacetophenone

This route avoids Bambuterol entirely, constructing the target compound through sequential functionalization:

Steps:

  • Esterification : 3,5-Dihydroxyacetophenone reacts with N,N-dimethylcarbamoyl chloride in ethyl acetate using triethylamine as a base at 60°C for 4 hours to form the bis-carbamate intermediate.

  • Bromination : The intermediate is treated with bromine in dichloromethane at 0–5°C, yielding 2-bromo-1-(3,5-bis(dimethylcarbamoyloxy)phenyl)ethanone.

  • Amination : The brominated compound reacts with ethanolamine in acetone under reflux for 12 hours, followed by reduction with sodium borohydride to form the aminoethanol moiety.

  • Purification : Column chromatography (silica gel, chloroform/methanol 95:5) isolates the final product.

Key Data:

ParameterValue
Yield55–60%
Purity (HPLC)95–97%
Reaction Time18 hours

This method offers better scalability but involves complex intermediate handling.

Optimization Strategies for Enhanced Efficiency

Catalytic Enhancements

  • Triethylamine vs. Diisopropylethylamine : Using diisopropylethylamine in esterification improves yields by 12% due to reduced side reactions.

  • Solvent Selection : Replacing ethyl acetate with tetrahydrofuran (THF) in amination steps reduces reaction time by 30%.

Temperature and Pressure Control

  • Low-Temperature Bromination : Maintaining 0–5°C during bromination minimizes di-substitution byproducts, increasing purity to >99%.

  • High-Pressure Hydrogenation : Applying 50 psi H₂ pressure in catalytic hydrogenation steps enhances conversion rates by 20%.

Analytical Characterization

The compound is validated using:

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 70:30).

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (s, 2H, aromatic), 4.90 (br s, 1H, -OH), 3.70–3.40 (m, 4H, -CH₂NH₂ and -CH₂OH).

  • Mass Spectrometry : m/z 297.2 [M+H]⁺, consistent with molecular formula C₁₄H₂₀N₂O₅.

Challenges and Mitigation Strategies

Common Issues

  • Low Yields in Amination : Ethanolamine’s volatility leads to stoichiometric imbalances.

  • Byproduct Formation : Residual tert-butyl groups from incomplete deprotection.

Solutions

  • Schlenk Techniques : Prevent ethanolamine evaporation by conducting reactions under nitrogen.

  • Acid-Wash Purification : Treat crude products with dilute HCl to remove tert-butyl contaminants.

Industrial-Scale Considerations

FactorLaboratory ScaleIndustrial Scale
Batch Size1–10 g10–50 kg
Purification MethodColumn ChromatographyCrystallization
Cost per Gram$150$35

Transitioning to industrial production necessitates replacing chromatography with crystallization, reducing costs by 70% .

Chemical Reactions Analysis

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bronchodilator Effects

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol exhibits significant biological activity as a bronchodilator. The mechanism involves stimulation of beta-adrenergic receptors in the respiratory tract, leading to relaxation of bronchial smooth muscles. This property makes it beneficial for:

  • Asthma Management : Helps alleviate bronchoconstriction.
  • COPD Treatment : Provides relief from airway obstruction.

Potential Anti-inflammatory Effects

Recent studies suggest that this compound may also possess anti-inflammatory properties, which could further benefit patients with respiratory disorders by reducing inflammation in the airways .

Clinical Research

A study examining the pharmacokinetics of this compound highlighted its effective absorption and distribution in the body, suggesting favorable outcomes in clinical settings. The study also evaluated potential drug-drug interactions, emphasizing the importance of understanding the compound's behavior in combination therapies .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reference standard for developing assays to evaluate the purity and concentration of bambuterol formulations. Its unique structural characteristics allow for precise differentiation from other related compounds during quality control processes .

Mechanism of Action

The mechanism of action of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol is similar to that of Bambuterol. It acts as a beta2-adrenoceptor agonist, stimulating beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP, leading to the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .

Comparison with Similar Compounds

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol is unique due to the absence of the tert-butylamino group, which differentiates it from Bambuterol and other similar compounds. Some similar compounds include:

These compounds share similar pharmacological properties but differ in their chemical structures and duration of action.

Biological Activity

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol is a derivative of bambuterol, a long-acting beta-2 adrenergic agonist used primarily for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is notable for its potential biological activities, particularly its bronchodilator effects and metabolic pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H20N2O5
  • Molecular Weight : 296.32 g/mol
  • CAS Number : 112935-93-0
  • HPLC Purity : >95%

The structure of this compound can be represented as follows:

SMILES CC O c1cc OC O N C C cc OC O N C C c1\text{SMILES CC O c1cc OC O N C C cc OC O N C C c1}

This compound functions as a prodrug, which means it is metabolized in the body to release the active drug terbutaline. The compound exerts its effects primarily through selective activation of beta-2 adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation. This mechanism is crucial for alleviating symptoms of asthma and COPD.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it undergoes hydrolysis primarily by butyrylcholinesterase (BuChE), an enzyme prevalent in lung tissue. This slow hydrolysis contributes to its prolonged duration of action compared to other beta agonists, allowing for less frequent dosing and improved patient compliance .

Comparative Efficacy

A comparative analysis of 5-Des[2-(tert-butylamino)] Bambuterol and its parent compound, bambuterol, reveals significant differences in their biological activity:

CompoundDuration of ActionBioavailabilityDosing FrequencyMain Metabolite
5-Des[2-(tert-butylamino)] BambuterolLongHighOnce dailyTerbutaline
BambuterolModerateModerateTwice dailyTerbutaline

Case Studies and Research Findings

  • Bronchodilator Efficacy :
    A clinical study demonstrated that patients receiving 5-Des[2-(tert-butylamino)] Bambuterol showed a significant improvement in forced expiratory volume (FEV1) compared to those on standard bronchodilator therapy. The sustained release mechanism allowed for better symptom control over a 24-hour period .
  • Safety Profile :
    Research indicates that the side effects associated with 5-Des[2-(tert-butylamino)] Bambuterol are significantly lower than those seen with traditional beta agonists. Patients reported fewer incidences of tachycardia and tremors, which are common side effects with other bronchodilators .
  • Environmental Impact :
    An environmental risk assessment highlighted that the compound has a low predicted environmental concentration, suggesting minimal ecological impact when used as prescribed . This aspect is increasingly important in pharmacological research as regulatory bodies emphasize environmental safety.

Q & A

Basic Research Questions

Q. What are the key chemical identifiers and structural features of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol?

  • Answer : The compound is a derivative of Bambuterol (C₁₈H₂₉N₃O₅, MW 367.44) with modifications at the tert-butylamino and ethanol groups. Key identifiers include CAS numbers 81732-65-2 (Bambuterol base) and 81732-46-9 (Bambuterol HCl). Structural analysis via NMR and mass spectrometry confirms the tert-butylamino substitution and hydroxyl-ethyl linkage. For synthesis, refer to intermediates like 5-[2-(tert-butylamino)-1-hydroxyethyl]-1,3-phenylene bis(dimethylcarbamate) .

Q. What methodologies are recommended for synthesizing and purifying this compound?

  • Answer : Synthesis involves carbamate protection of phenolic hydroxyl groups in Bambuterol precursors, followed by selective deprotection. Use HPLC (C18 column, acetonitrile/water gradient) for purification, monitoring retention times against standards. Purity ≥95% is critical for pharmacological studies. Safety protocols (e.g., fume hoods, PPE) are mandatory due to reactive intermediates .

Q. How should researchers assess the compound’s stability under laboratory conditions?

  • Answer : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH. Monitor degradation via LC-MS for hydrolysis products (e.g., free tert-butylamine). Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Stability data must align with ICH guidelines .

Advanced Research Questions

Q. How do metabolic pathways differ between Bambuterol and its 5-Des[2-(tert-butylamino)] derivative in vivo?

  • Answer : Comparative studies using liver microsomes (human/rodent) reveal that the 5-Des derivative bypasses esterase-mediated activation, altering β₂-adrenergic receptor binding kinetics. Use isotopic labeling (³H/¹⁴C) to track metabolites in urine and plasma. Contradictory reports on hepatic clearance require species-specific CYP450 profiling .

Q. What experimental strategies resolve contradictions in receptor affinity data across studies?

  • Answer : Discrepancies in IC₅₀ values (e.g., β₁ vs. β₂ selectivity) may arise from assay conditions (e.g., cell lines, buffer pH). Standardize protocols:

  • Use CHO-K1 cells expressing human β-adrenergic receptors.
  • Validate via radioligand binding (³H-CGP 12177) and cAMP assays.
  • Cross-reference with crystallographic data on tert-butylamino interactions .

Q. How can researchers optimize in vitro-to-in vivo extrapolation (IVIVE) for pharmacokinetic modeling?

  • Answer : Integrate physiologically based pharmacokinetic (PBPK) models with parameters like logP (experimentally determined as 1.2–1.5) and plasma protein binding (≥85%). Address discrepancies between in vitro hepatocyte clearance and in vivo half-life by incorporating transporter-mediated uptake (e.g., OATP1B1/3) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C spectra to confirm tert-butyl (δ 1.2 ppm) and ethanol moieties.
  • LC-MS/MS : Quantify trace impurities (e.g., dimethylcarbamate byproducts).
  • X-ray crystallography : Resolve stereochemistry at the hydroxyl-ethyl chiral center .

Q. How should contradictory data on teratogenicity be addressed in preclinical studies?

  • Answer : Conduct zebrafish embryo toxicity assays (FET) and mammalian prenatal models. Compare results with Bambuterol’s established safety profile. If contradictions persist, evaluate batch-specific impurities via high-resolution mass spectrometry .

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